molecular formula C8H12O3 B190209 Suberic anhydride CAS No. 10521-06-9

Suberic anhydride

Cat. No.: B190209
CAS No.: 10521-06-9
M. Wt: 156.18 g/mol
InChI Key: RMIBXGXWMDCYEK-UHFFFAOYSA-N
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Description

Suberic anhydride is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biodegradable Polymers : Salicylate-based poly(anhydride-esters) that hydrolytically degrade into salicylic acid are linked by suberic acid. These polymers primarily undergo surface erosion and are used in biomedical materials research (Whitaker-Brothers & Uhrich, 2006).

  • Biocompatibility and Toxicology : Suberic acid-based poly(anhydrides) have been investigated for their biocompatibility and non-toxic nature in vivo, especially in controlled drug delivery systems (Laurencin et al., 1990).

  • Skin Photoaging Protection : Dietary suberic acid has shown promising results in protecting against UVB-induced skin dryness, wrinkle formation, and epidermal thickening in mice, making it a potential agent for skin photoaging treatment (Kang, Choi, & Park, 2019).

  • Collagen Synthesis in Skin : Activation of OR10A3 by suberic acid in UVB-irradiated dermal fibroblasts has been found to promote collagen synthesis, suggesting its application in anti-aging skin treatments (Kang et al., 2022).

  • Antitumor Agents : Suberic acid derivatives have been used in the synthesis of antitumor agents like Vorinostat, highlighting their potential in cancer treatment (Qiang, 2011).

  • Drug Release in Malaria Chemoprophylaxis : Suberic acid has been used in bioerodible poly(ortho esters) matrices for the controlled release of pyrimethamine, a drug used in malaria chemoprophylaxis (Vandamme & Heller, 1995).

  • Antifungal Activity : Monomethyl Suberate, a derivative of suberic acid, has demonstrated moderate antifungal effects and low toxicity, pointing to its potential in agriculture and medicine (Antypenko et al., 2018).

Mechanism of Action

Target of Action

Suberic anhydride, also known as Oxonane-2,9-dione, is a polycarboxylic acid that has been found to be useful in the service industry . It is used as a surface treatment for fatty acids and particles . It is also known to be an estrogen receptor modulator and can be used in cancer treatments .

Mode of Action

The mode of action of this compound involves a two-step process :

This process is common to carboxylic acid derivatives, which include acid halides, acid anhydrides, esters, and amides . The relative reactivity of these derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .

Biochemical Pathways

This compound is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . By selecting pathway enzymes with desired specificity and activities, suberic acid (C8) has been successfully produced from glycerol . This process is part of the degradation pathways of amino acids, fats, and carbohydrates .

Pharmacokinetics

The molecular weight of this compound is known to be highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that the bioavailability of this compound could be manipulated through careful control of its synthesis.

Result of Action

The result of this compound’s action is the formation of carboxylic acids . In the context of its use as an estrogen receptor modulator, it may have potential therapeutic effects in cancer treatments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its synthesis and reactivity can be affected by the presence of catalysts . Moreover, its stability and efficacy may be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

It is known that dicarboxylic acids, such as suberic acid, can participate in various biochemical reactions . They can undergo oxidation and form cyclic ketones . The specific enzymes, proteins, and biomolecules that Suberic anhydride interacts with are yet to be identified.

Cellular Effects

A related compound, Suberic acid, has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway . This suggests that this compound might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In these reactions, a nucleophile (such as water, alcohol, or amine) adds to one of the carbonyl carbons in the anhydride, forming a tetrahedral alkoxide intermediate .

Temporal Effects in Laboratory Settings

A study on polyanhydrides of suberic acid showed that the molecular weights of the synthesized polyanhydrides are highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that this compound might have similar properties.

Metabolic Pathways

Suberic acid, a related compound, is known to be a metabolic breakdown product derived from oleic acid . It is also involved in microbial biosynthesis of straight-chain aliphatic carboxylic acids .

Transport and Distribution

The phase partitioning between the condensed and vapor phases governs the concentrations of organic aerosols in the atmosphere, which includes dicarboxylic acids like Suberic acid .

Subcellular Localization

Tools like LOCALIZER and SUBA5 can be used to predict the subcellular localization of proteins in plant cells, which could potentially be applied to study the subcellular localization of this compound.

Properties

IUPAC Name

oxonane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBXGXWMDCYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)OC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429492
Record name Suberic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10521-06-9
Record name Suberic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxonane-2,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under N2 atmosphere 50 g suberic acid and 100 ml acetanhydride were refluxed for 2 hours. The solvent was evaporated and 200 ml acetonitrile were added to the residue and the mixture was kept in a freezer over night. Then the mixture was fritted and the resulting residue was washed with 50 ml acetonitrile and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of suberic acid (5.0 g, 28.7 mmol) in acetic anhydride (10 mL) was heated at reflux for 1 h. After cooling to RT, the solvent was removed in vacuo. The pale yellow residue was recrystallized from acetonitrile. After filtration and drying to the vacuum pump, the oxonane-2,9-dione was obtained as a white solid (2.26 g, 50.4% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50.4%
Name
Yield
50.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using suberic anhydride-based polymers in the fabrication of tissue engineering scaffolds?

A1: this compound is a precursor to biocompatible and biodegradable polymers like poly(this compound). This research [] highlights the use of poly(this compound) microspheres for encapsulating and releasing all-trans retinoic acid (atRA), a signaling molecule crucial for cell growth and differentiation. The study demonstrates the successful fabrication of scaffolds incorporating these microspheres, resulting in a system capable of controlled release of atRA. This controlled release is essential for directing tissue regeneration and achieving desired therapeutic outcomes.

Q2: How does the solvent/nonsolvent sintering technique contribute to the controlled release properties of these scaffolds?

A2: The researchers utilize a solvent/nonsolvent sintering technique to combine poly(this compound) microspheres containing atRA and poly(d,l-lactic acid-co-glycolic acid) microspheres containing bovine serum albumin (BSA) []. This method allows for the creation of a porous scaffold structure while preserving the integrity of the encapsulated bioactive molecules. The controlled release profiles observed – with atRA released initially followed by BSA – are likely influenced by the diffusion properties of each molecule through the polymer matrix and the degradation kinetics of the respective polymers within the scaffold.

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